molecular formula C12H12N2O3 B1453807 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1281449-88-4

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1453807
M. Wt: 232.23 g/mol
InChI Key: QCSVQYLQXBJCFA-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as MPAA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Overview of Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in the development of various biologically active molecules, serving as the backbone for the synthesis of new pharmaceuticals and dyes. The unique reactivity of certain heterocyclic scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, allows for the creation of a wide range of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This reactivity facilitates mild reaction conditions for generating versatile cynomethylene dyes from precursors like amines and phenols, indicating a potential pathway for the synthesis of derivatives related to 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid (Gomaa & Ali, 2020).

Anticancer Applications through Knoevenagel Condensation

The Knoevenagel condensation process, a cornerstone in synthetic organic chemistry, is instrumental in the creation of α, β‐unsaturated ketones/carboxylic acids. This method has been pivotal in the development of compounds with significant anticancer activities. By adapting this reaction to various pharmacophoric aldehydes and active methylenes, researchers have synthesized a library of compounds demonstrating remarkable efficacy against different cancer targets. This underscores the potential of leveraging the Knoevenagel condensation for synthesizing biologically active molecules, possibly including derivatives of 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, to target cancer (Tokala, Bora, & Shankaraiah, 2022).

Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

Pyrazole carboxylic acid and its derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis and application of these derivatives in medicinal chemistry have been extensively reviewed, highlighting their significance as scaffold structures in the development of new therapeutic agents. This area of research offers insights into the potential applications of 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid in creating compounds with diverse biologic activities (Cetin, 2020).

Synthesis of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles is fundamental to medicinal chemistry due to their extensive biological activities. Various methodologies, including condensation and cyclization, have been developed to synthesize these heterocycles, which exhibit anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This underscores the importance of pyrazole derivatives, like 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).

Safety And Hazards

Sigma-Aldrich provides “1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information is not available.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSVQYLQXBJCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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